

# An In-depth Technical Guide to 6-chloro-N-cyclopropylnicotinamide

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## Compound of Interest

Compound Name:	6-chloro-N-cyclopropylnicotinamide
Cat. No.:	B1312538

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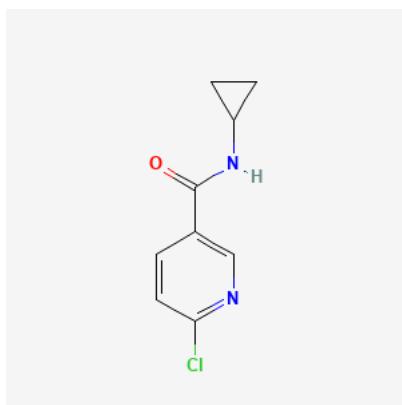
This technical guide provides a comprehensive overview of **6-chloro-N-cyclopropylnicotinamide**, including its chemical identity, a proposed synthetic route, and its likely biological activity based on related compounds. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this molecule.

## Chemical Identity

The compound **6-chloro-N-cyclopropylnicotinamide** is a derivative of nicotinamide, featuring a chlorine atom at the 6-position of the pyridine ring and a cyclopropyl group attached to the amide nitrogen.

- IUPAC Name: 6-chloro-N-cyclopropylpyridine-3-carboxamide[1]
- Molecular Formula: C<sub>9</sub>H<sub>9</sub>ClN<sub>2</sub>O[1]
- CAS Number: 585544-22-5[2]

Chemical Structure:



(Image Source: PubChem CID 9449822)

## Synthesis of 6-chloro-N-cyclopropylnicotinamide

A specific, peer-reviewed synthesis for **6-chloro-N-cyclopropylnicotinamide** is not readily available in the public literature. However, a plausible and efficient synthesis can be proposed based on standard amide coupling reactions and published syntheses of similar nicotinamide derivatives.<sup>[3]</sup> The most direct route involves the amide coupling of 6-chloronicotinic acid with cyclopropylamine.

### Proposed Experimental Protocol: Amide Coupling

This protocol outlines a two-step process starting from 6-chloronicotinic acid. The first step is the activation of the carboxylic acid by converting it to an acid chloride, followed by reaction with cyclopropylamine.

#### Step 1: Synthesis of 6-chloronicotinoyl chloride

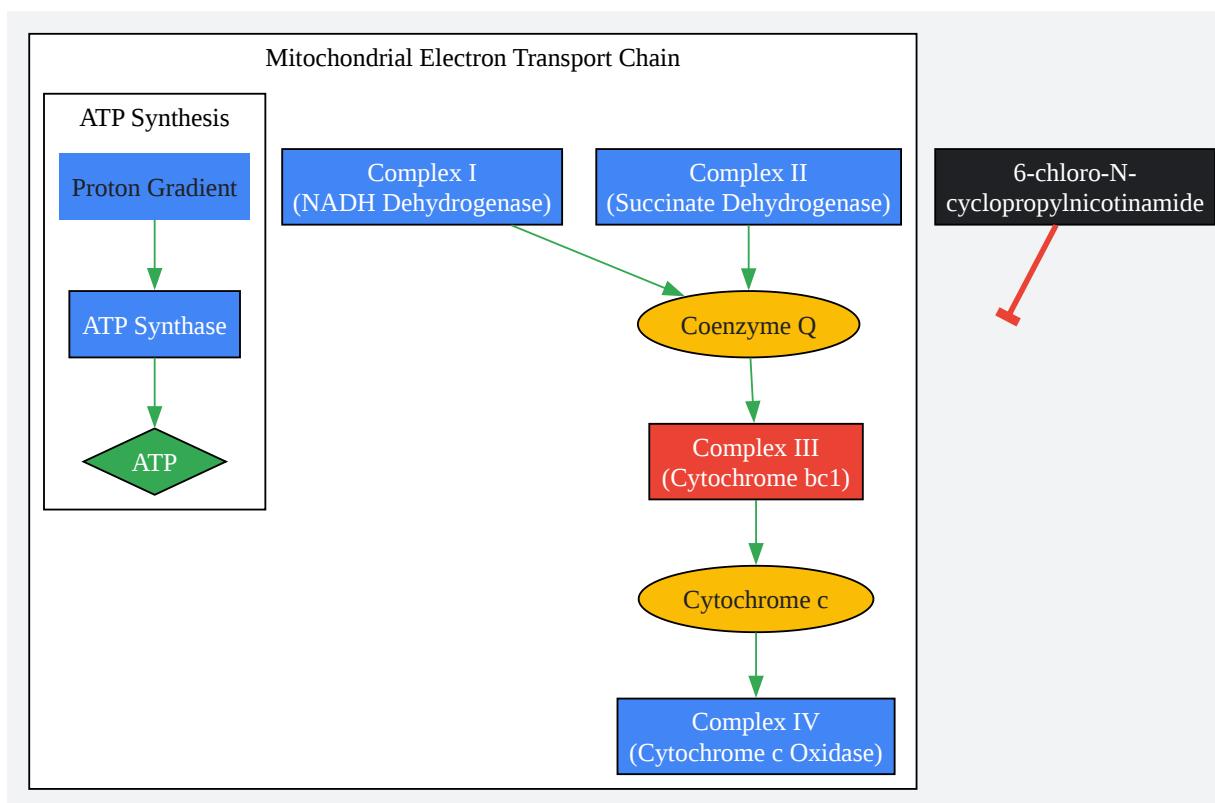
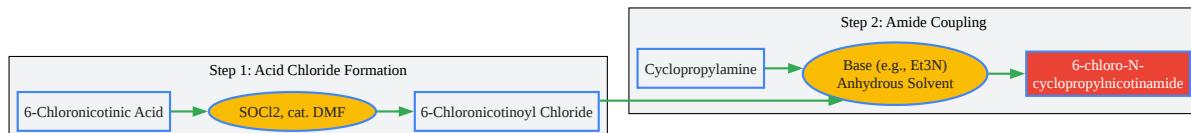
- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1 equivalent).
- Add thionyl chloride ( $\text{SOCl}_2$ ) (2-3 equivalents) in an inert solvent such as dichloromethane (DCM) or toluene.
- A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

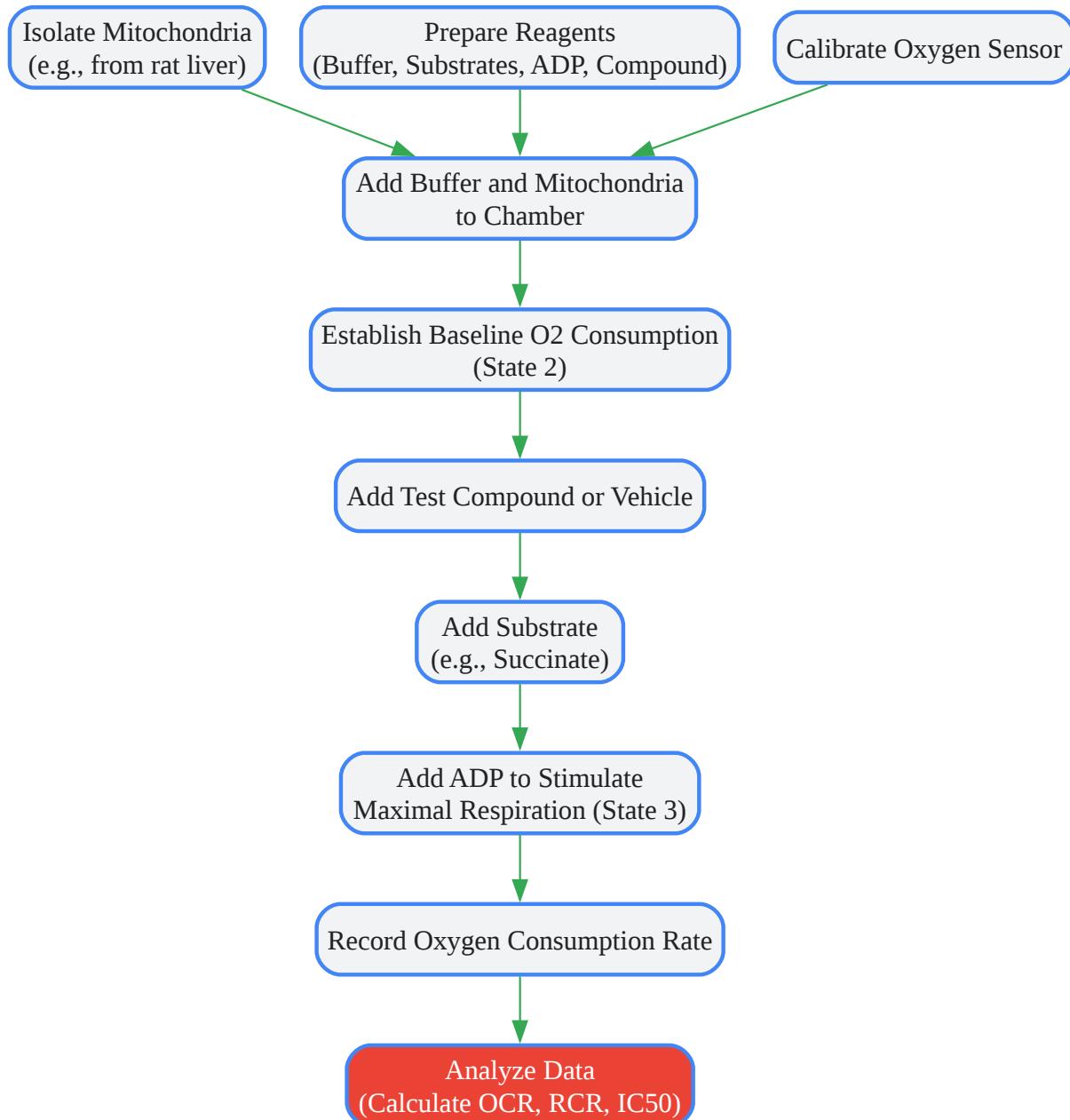
- Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-chloronicotinoyl chloride. This intermediate is often used immediately in the next step without further purification.

#### Step 2: Synthesis of **6-chloro-N-cyclopropylnicotinamide**

- Dissolve cyclopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine ( $\text{Et}_3\text{N}$ ) or diisopropylethylamine (DIPEA) (2 equivalents) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) in a round-bottom flask cooled in an ice bath.
- Slowly add a solution of 6-chloronicotinoyl chloride (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **6-chloro-N-cyclopropylnicotinamide**.

Alternatively, direct coupling of 6-chloronicotinic acid with cyclopropylamine can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA in a solvent like DMF.<sup>[4]</sup>



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## References

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